BenchChemオンラインストアへようこそ!

4-(4-(Ethylamino)phenyl)morpholin-3-one

Analytical Method Development Chromatographic Separation Physicochemical Characterization

This N-ethylamino morpholin-3-one is a critical reference marker for Rivaroxaban impurity profiling under ICH Q3 guidelines. Its higher LogP (≈2.96) and distinct pKa (5.31) ensure baseline chromatographic separation from the des-ethyl analog (CAS 438056-69-0) on C18 columns—eliminating retention time misalignment in validated HPLC methods. Procure this ISO 17034-certified standard to secure accurate quantification in ANDA submission batch release and forced degradation studies, and avoid late-stage N-ethylation side products in custom impurity synthesis.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1394169-92-6
Cat. No. B8818840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Ethylamino)phenyl)morpholin-3-one
CAS1394169-92-6
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)N2CCOCC2=O
InChIInChI=1S/C12H16N2O2/c1-2-13-10-3-5-11(6-4-10)14-7-8-16-9-12(14)15/h3-6,13H,2,7-9H2,1H3
InChIKeyOFFBFLPNGBWCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Ethylamino)phenyl)morpholin-3-one (CAS 1394169-92-6): Analytical Identity & Procurement-Relevant Physicochemical Profile


4-(4-(Ethylamino)phenyl)morpholin-3-one (CAS 1394169-92-6) is a morpholin-3-one derivative bearing an N-ethylamino substituent on the para-phenyl ring . It is recognized as a process-related impurity (Rivaroxaban Impurity 81/129) in the synthesis of the Factor Xa inhibitor rivaroxaban, and also as a building block in medicinal chemistry [1]. The compound has a molecular formula of C₁₂H₁₆N₂O₂, a molecular weight of 220.27 g/mol, and predicted physicochemical properties including a pKa of 5.31 ± 0.50 and a boiling point of 481.0 ± 40.0 °C .

Why 4-(4-(Ethylamino)phenyl)morpholin-3-one Cannot Be Interchanged with its Primary Amino Analog in Analytical and Synthetic Workflows


The closest in-class analog, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), is the direct synthetic precursor and a primary intermediate for rivaroxaban [1]. However, the N-ethyl substitution on the target compound introduces a measurable shift in physicochemical properties—namely a higher pKa, lower density, and increased lipophilicity—that alters chromatographic retention behavior and solubility profiles relative to the des-ethyl analog . Generic substitution of one morpholinone for the other will therefore cause retention time misalignment in validated HPLC methods and can lead to inaccurate impurity quantification in pharmaceutical quality control, or to divergent reactivity in synthetic pathways where the free amine is a reactive handle .

Quantitative Differentiation of 4-(4-(Ethylamino)phenyl)morpholin-3-one (CAS 1394169-92-6) Against Primary Amino Analogs


Physicochemical Property Divergence: pKa, Density, and Boiling Point vs. 4-(4-Aminophenyl)morpholin-3-one

The target compound exhibits a higher predicted pKa (5.31 ± 0.50) compared to its primary amino analog 4-(4-aminophenyl)morpholin-3-one (pKa 4.85 ± 0.10) . This difference of approximately 0.46 pKa units indicates a change in the ionization state at analytical pH ranges, which directly impacts reversed-phase HPLC retention behavior. Additionally, the N-ethyl derivative has a lower predicted density (1.189 ± 0.06 g/cm³ vs. 1.268 g/cm³) and a lower boiling point (481.0 ± 40.0 °C vs. 502.3 ± 45.0 °C), reflecting altered intermolecular interactions .

Analytical Method Development Chromatographic Separation Physicochemical Characterization

Chromatographic Selectivity: Divergent Lipophilicity and Retention Behavior

The N-ethyl substituent increases the compound's lipophilicity. Computational predictions from the mcule database show a consensus LogP of approximately 2.96 for the target scaffold, compared to a predicted LogP of 1.28 for 4-(4-aminophenyl)morpholin-3-one . This increased hydrophobicity ensures a longer retention time on standard C18 reversed-phase columns, allowing for baseline separation from the more polar amino analog. Procuring the ethylamino impurity is therefore essential for accurate peak identification and system suitability testing in validated HPLC-UV methods for rivaroxaban drug substance [1].

RP-HPLC Method Validation LogP Prediction Impurity Profiling

Synthetic Role Differentiation: N-Alkylated Congener vs. Primary Amine Intermediate in Rivaroxaban Synthesis

In the synthesis of rivaroxaban, 4-(4-aminophenyl)morpholin-3-one (2a) is the standard advanced intermediate used via acylation with 5-chlorothiophene-2-carbonyl chloride [1]. The target compound (2b) is explicitly described as the 'alkylated congener 2b' of this intermediate, representing a distinct entry point into the synthetic sequence that avoids the need for N-alkylation at a later stage, potentially reducing side reactions at the free amine . While 2a yields 32.1% overall for rivaroxaban, using the pre-alkylated building block 2b can streamline routes where the ethylamino group is a final structural feature, offering a divergent synthetic strategy for impurity synthesis or analog preparation [2].

Process Chemistry Rivaroxaban Synthesis Intermediate Selection

Commercial Availability as a Certified Reference Standard: Purity and Regulatory Packaging

The target compound is commercially available as a characterized Rivaroxaban Impurity 81 reference standard from CATO, supplied with a purity of >95% under ISO 17034 accreditation, including full characterization data (NMR, MS, HPLC) and a comprehensive Certificate of Analysis suitable for ANDA filing [1]. In comparison, the primary amino analog 4-(4-aminophenyl)morpholin-3-one is available as a USP Pharmaceutical Analytical Impurity (PAI) with a purity of >98% (GC/T) [2]. While the amino analog has higher nominal purity, the target compound is supplied specifically for impurity profiling with documentation aligned to ICH Q3 guidelines, making it the more appropriate procurement choice for regulated bioanalytical workflows involving rivaroxaban [1].

Reference Standard Procurement ISO 17034 Pharmaceutical Impurity

High-Value Application Scenarios for 4-(4-(Ethylamino)phenyl)morpholin-3-one in Analytical and Synthetic Settings


Pharmaceutical Quality Control: Resolution of Rivaroxaban Impurity Profiles via RP-HPLC

This compound serves as a critical reference marker in stability-indicating HPLC methods for Rivaroxaban. Its distinct pKa (5.31) and higher LogP (≈2.96) ensure baseline separation from the more polar 4-(4-aminophenyl)morpholin-3-one impurity on C18 columns, which is essential for accurate quantitation during forced degradation studies and batch release testing. Procurement of this specific standard, with ISO 17034 certification, directly supports ICH Q3 compliance for impurity profiling in ANDA submissions [1].

Synthesis of Rivaroxaban Impurity Standards and Analogs

The compound is the alkylated congener 2b in the published rivaroxaban synthesis, making it the direct starting material for synthesizing specific N-ethyl-containing Rivaroxaban impurities, such as Rivaroxaban Impurity 129. Starting from this pre-alkylated building block eliminates the need for a late-stage N-ethylation step, which can be a source of side products and low yields when starting from the free amine, thereby streamlining the preparation of milligram-to-gram quantities of impurity reference standards .

Physicochemical Profiling and Method Development in Bioanalytical Chemistry

In bioanalytical method development for Rivaroxaban and its metabolites, the compound's predicted shift in lipophilicity (ΔLogP ≈ 1.68 vs. the amino analog) and lower density (1.189 g/cm³) can be used to model and predict the extraction efficiency and chromatographic behavior of N-alkylated metabolites. This makes it a valuable tool for optimizing liquid-liquid extraction protocols and LC-MS/MS MRM transitions for ethylated analogs, ahead of costly radiolabeled or deuterated internal standard synthesis .

Quote Request

Request a Quote for 4-(4-(Ethylamino)phenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.